5-Propoxyindoline-2,3-dione
CAS No.: 1249230-82-7
Cat. No.: VC0173355
Molecular Formula: C11H11NO3
Molecular Weight: 205.213
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1249230-82-7 |
---|---|
Molecular Formula | C11H11NO3 |
Molecular Weight | 205.213 |
IUPAC Name | 5-propoxy-1H-indole-2,3-dione |
Standard InChI | InChI=1S/C11H11NO3/c1-2-5-15-7-3-4-9-8(6-7)10(13)11(14)12-9/h3-4,6H,2,5H2,1H3,(H,12,13,14) |
Standard InChI Key | HRKLTQJEVUAZGL-UHFFFAOYSA-N |
SMILES | CCCOC1=CC2=C(C=C1)NC(=O)C2=O |
Introduction
Chemical Identity and Structure
5-Propoxyindoline-2,3-dione (CAS: 1249230-82-7) is characterized by its specific molecular features and fundamental properties. According to available chemical data, this compound possesses the following characteristics:
Basic Chemical Information
The compound has a well-defined chemical structure with precisely documented properties:
Property | Value |
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Molecular Formula | C11H11NO3 |
Molecular Weight | 205.21000 g/mol |
Exact Mass | 205.07400 |
CAS Number | 1249230-82-7 |
IUPAC Name | 5-Propoxy-1H-indole-2,3-dione |
Physical State | Solid/Powder |
Polar Surface Area (PSA) | 55.40000 Ų |
The compound features a bicyclic structure with an indoline-2,3-dione core (also known as isatin) that contains a benzene ring fused to a five-membered heterocyclic ring. The distinctive structural elements include two carbonyl groups at positions 2 and 3, with a propoxy group (CH3CH2CH2O-) attached at position 5 of the benzene portion .
Structural Significance
The indoline-2,3-dione scaffold represents a privileged structure in medicinal chemistry, with the propoxy substitution at position 5 significantly altering its physicochemical profile. The propoxy group enhances lipophilicity compared to unsubstituted indoline-2,3-dione, potentially affecting parameters such as membrane permeability and protein binding interactions.
The presence of carbonyl groups at positions 2 and 3 provides hydrogen bond acceptor sites, while the NH group in the five-membered ring can serve as a hydrogen bond donor. These features create a pharmacophore with potential for multiple types of interactions with biological targets .
Physical and Chemical Properties
Storage Parameter | Recommended Condition |
---|---|
Temperature | -20°C |
Light Exposure | Protect from light |
Container | Sealed, dry environment |
Shelf Life | Approximately 1 year |
Transport Conditions | Room temperature for up to 2 weeks |
These storage requirements suggest moderate stability under controlled conditions, but potential sensitivity to prolonged exposure to heat, light, or moisture .
Biological Activities and Applications
Structure-Activity Relationships
The biological activity of 5-Propoxyindoline-2,3-dione would likely be influenced by several structural features:
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The indoline-2,3-dione core, which serves as a pharmacophore for interaction with various biological targets
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The propoxy substituent at position 5, which modifies lipophilicity and potentially affects binding to protein targets
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The N-H group in the five-membered ring, which can participate in hydrogen bonding with biological receptors
These structure-activity relationships are critical for understanding how 5-Propoxyindoline-2,3-dione might interact with biological systems and how structural modifications might enhance or alter its activity profile.
Research Applications
5-Propoxyindoline-2,3-dione currently appears to be primarily utilized in research contexts:
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As a chemical intermediate for the synthesis of more complex molecules
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In medicinal chemistry studies exploring structure-activity relationships
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As a reference compound for analytical method development
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In screening programs assessing biological activities of indoline-2,3-dione derivatives
Comparative Analysis with Related Compounds
Structural Analogues
Table comparing 5-Propoxyindoline-2,3-dione with structurally related compounds:
Compound | Key Structural Difference | Potential Impact on Properties |
---|---|---|
5-Propoxyindoline-2,3-dione | Propoxy group at position 5 | Moderate lipophilicity, balanced physicochemical profile |
5-Fluoroindoline-2,3-dione | Fluorine substituent at position 5 | Different electronic properties, potentially higher metabolic stability |
6-Chloro-5-methoxyindoline-2,3-dione | Chloro and methoxy substituents | Altered electronic distribution, different binding properties |
5-(2-Methylphenyl)-1H-indole-2,3-dione | 2-Methylphenyl substituent at position 5 | Increased steric bulk, different spatial orientation |
This comparison highlights how substitution patterns significantly influence the properties of indoline-2,3-dione derivatives .
Physicochemical Comparison
The physicochemical properties of 5-Propoxyindoline-2,3-dione can be contrasted with related compounds to understand its unique profile:
Property | 5-Propoxyindoline-2,3-dione | 5-Fluoroindoline-2,3-dione | 6-Chloro-5-methoxyindoline-2,3-dione |
---|---|---|---|
Molecular Weight | 205.21 g/mol | 165.12 g/mol | 225.63 g/mol |
Lipophilicity | Moderate (propoxy group) | Lower (fluorine) | Moderate to high (chloro and methoxy) |
H-bond Acceptors | 3 (two carbonyls, one ether) | 3 (two carbonyls, one fluorine) | 4 (two carbonyls, one chlorine, one methoxy) |
H-bond Donors | 1 (N-H) | 1 (N-H) | 1 (N-H) |
These differences in physicochemical properties would likely translate to distinct biological behaviors and applications .
Current Research Status and Future Directions
Specification | Details |
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Purity | Typically ≥95% |
Available Quantities | 100mg, 250mg, 500mg, 1g, 5g |
Primary Use | Research purposes |
Storage Recommendation | -20°C, protected from light |
This commercial availability facilitates research involving this compound, allowing scientists to incorporate it into various studies without the need for in-house synthesis .
Future Research Opportunities
Several promising research directions for 5-Propoxyindoline-2,3-dione include:
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Comprehensive biological screening to identify potential therapeutic applications
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Detailed structure-activity relationship studies comparing various 5-substituted indoline-2,3-diones
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Development of improved synthetic routes for higher yields and purity
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Investigation of its potential as a building block for more complex bioactive molecules
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Exploration of specific binding interactions with protein targets through molecular modeling studies
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